molecular formula C18H18ClN5O2 B2790028 5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291854-34-6

5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2790028
CAS No.: 1291854-34-6
M. Wt: 371.83
InChI Key: SQDRWTRNUSQQCM-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1291854-34-6) is a chemical compound with a molecular formula of C18H22ClN5O2 and a molecular weight of 375.85 g/mol . It belongs to the class of 1,2,3-triazole-4-carboxamides, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research . The 1,2,3-triazole core is a privileged structure in pharmaceutical development due to its versatility and ability to participate in key molecular interactions . While specific biological data for this exact compound may be limited in the public domain, closely related 1,2,3-triazole-4-carboxamide analogs have been identified as potent and selective inhibitors of biological targets such as the Pregnane X Receptor (PXR), showcasing the potential of this chemical series in developing therapeutics . Other research highlights 5-amino-1,2,3-triazole-4-carboxamides (ATCs) as a novel class of compounds with demonstrated activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease, underscoring the broader applicability of this scaffold in infectious disease research . The structure of this particular compound, which features a 4-chlorophenylamino group at the 5-position and a (2-ethoxyphenyl)methyl carboxamide at the 4-position of the triazole ring, offers a defined chemical space for further investigation. Researchers can utilize this compound as a building block or a reference standard in various biochemical and pharmacological studies. This product is intended For Research Use Only (RUO) and is not approved for human, therapeutic, or veterinary use.

Properties

IUPAC Name

5-(4-chloroanilino)-N-[(2-ethoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-2-26-15-6-4-3-5-12(15)11-20-18(25)16-17(23-24-22-16)21-14-9-7-13(19)8-10-14/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBAHHVKOWUQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. It is synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization. This process results in a compound with potential biological activity.

Pharmacokinetics

The compound’s molecular weight (21167) and other physical properties could influence its bioavailability and pharmacokinetics.

Result of Action

Some similar compounds have shown certain anti-tobacco mosaic virus activity, suggesting potential antiviral effects.

Biological Activity

Overview of 1,2,3-Triazole Derivatives

1,2,3-Triazoles are five-membered heterocyclic compounds known for their significant biological activities. These derivatives exhibit a wide range of pharmacological effects, including antitumor , antimicrobial , and anti-inflammatory properties. The incorporation of various substituents on the triazole ring can enhance these activities and allow for targeted therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide have shown significant activity against various cancer cell lines. A notable study demonstrated that triazole derivatives exhibited cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 1.1 to 4.24 μM .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been extensively researched. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicate that certain triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that triazole derivatives act as inhibitors of various enzymes involved in cancer progression and microbial resistance. Notably, some compounds have been identified as noncompetitive inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly alter their pharmacological profiles. For example:

Substituent PositionSubstituent TypeEffect on Activity
C-4Aromatic groupsEnhanced anticancer activity
C-5Halogen atomsIncreased antimicrobial potency
N-PositionAlkyl chainsImproved solubility and bioavailability

Case Study 1: Antitumor Activity

In a study published in Pharmaceutical Research, a series of triazole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The lead compound demonstrated an IC50 value of 2.6 μM against HCT-116 cells, outperforming standard treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting the potential for developing new antibiotics from this class .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 5-(4-ClPhNH), N-(2-EtOPhCH2) C18H17ClN6O2 384.82 g/mol Ethoxy group enhances metabolic stability; 4-ClPh improves lipophilicity
N-(4-Acetylphenyl)-5-amino-1-(3-ClPh)-1H-1,2,3-triazole-4-carboxamide 1-(3-ClPh), N-(4-AcetylPh) C18H15ClN6O2 382.80 g/mol Acetyl group increases polarity; 3-ClPh reduces steric hindrance
5-Amino-N-(2-ClPhCH2)-1-[4-CF3OPh]-1H-1,2,3-triazole-4-carboxamide 1-(4-CF3OPh), N-(2-ClPhCH2) C18H14ClF3N6O2 446.79 g/mol Trifluoromethoxy group boosts electron-withdrawing effects
1-(4-EtOPh)-N-(3-FPh)-5-Me-1H-1,2,3-triazole-4-carboxamide 1-(4-EtOPh), N-(3-FPh), 5-Me C19H18FN5O2 375.38 g/mol Methyl group at position 5 enhances steric bulk; fluorine improves potency
N-(3-Cl-4-FPhCH2)-5-(3-ClPhNH)-1H-1,2,3-triazole-4-carboxamide N-(3-Cl-4-FPhCH2), 5-(3-ClPhNH) C16H12Cl2FN5O 380.20 g/mol Dichloro-fluorophenyl groups increase halogen bonding potential

Notes:

  • Chlorophenyl Position: The target compound’s 4-chlorophenylamino group (para-substitution) may offer stronger π-π stacking interactions compared to meta-substituted analogs (e.g., 3-ClPh in ), which are sterically less hindered .
  • Ethoxy vs. Methyl/Acetyl : The 2-ethoxyphenylmethyl group in the target compound likely improves metabolic resistance compared to methyl or acetyl groups, which are more prone to oxidative degradation .

Pharmacological Activity

Anticancer Potential

  • The target compound’s structural analog, 1-(4-ClPh)-5-CF3-1H-1,2,3-triazole-4-carboxylic acid, demonstrated high growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells, attributed to the electron-withdrawing CF3 group enhancing DNA intercalation .

Antimicrobial Activity

  • N-Substituted-5-Me-1-(4-MePh)-1H-1,2,3-triazole-4-carboxamide derivatives exhibited moderate antibacterial activity, with methyl groups at position 5 enhancing membrane permeability .

Metabolic Stability and Toxicity

  • The ethoxy group in the target compound may slow cytochrome P450-mediated oxidation compared to methyl or acetyl analogs, as seen in CAI’s rapid glucuronidation .
  • Halogenated derivatives (e.g., 3-Cl-4-FPh in ) show prolonged half-lives due to reduced metabolic clearance.

Q & A

Q. What are the standard synthetic routes for synthesizing this triazole-carboxamide derivative?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-chloroaniline with a suitable isocyanide derivative to form an intermediate (e.g., carboximidoyl chloride) .
  • Step 2 : Cycloaddition with sodium azide under copper-catalyzed conditions to form the triazole core .
  • Step 3 : Coupling with a 2-ethoxyphenylmethyl amine via carboxamide bond formation using coupling reagents like EDCI/HOBt . Key reagents include anhydrous aluminum chloride (for electrophilic substitution) and palladium catalysts for cross-coupling reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and analytical techniques are used for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly distinguishing triazole ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triazole ring planarity) .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step synthesis?

  • Continuous Flow Chemistry : Reduces side reactions and improves scalability .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and yield .
  • Catalyst Screening : Test Pd(PPh3)4 vs. CuI for azide-alkyne cycloaddition efficiency .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .
  • Cellular Context : Compare activity across cell lines (e.g., HeLa vs. MCF-7) to identify target specificity .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational methods predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina to model binding with kinases (e.g., EGFR) based on triazole’s hydrogen-bonding capacity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., 4-chlorophenyl) with inhibitory potency .

Methodological Challenges and Solutions

Q. How are solubility and bioavailability assessed for this hydrophobic compound?

  • Solubility Screening : Use HPLC to measure logP (octanol-water partition coefficient) .
  • Nanoparticle Formulation : Encapsulate with PLGA polymers to enhance aqueous dispersion .
  • PAMPA Assays : Predict intestinal absorption via artificial membrane permeability .

Q. What strategies improve selectivity against off-target proteins?

  • Fragment-Based Design : Replace the 2-ethoxyphenyl group with polar substituents (e.g., pyridyl) to reduce hydrophobic off-target binding .
  • Proteomic Profiling : Use kinome-wide screening to identify unintended kinase inhibition .

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